3-Methyl-1-butyl-1,1,2,2-d4 Alcohol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-butyl-1,1,2,2-d4 Alcohol typically involves the deuteration of 3-Methyl-1-butanol. Deuteration is a process where hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This can be achieved through various chemical reactions, often involving the use of deuterated reagents and catalysts under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are carried out in specialized facilities equipped to handle deuterated compounds. The production methods ensure high purity and consistent isotopic labeling, which is crucial for its use in scientific research .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-butyl-1,1,2,2-d4 Alcohol can undergo various chemical reactions, including:
Oxidation: This reaction involves the conversion of the alcohol group to a carbonyl group, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons, often using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Formation of aldehydes or ketones
Reduction: Formation of primary or secondary alcohols
Substitution: Formation of alkyl halides
Scientific Research Applications
3-Methyl-1-butyl-1,1,2,2-d4 Alcohol has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry, particularly in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of deuterated drugs and in the analysis of food and beverage products.
Mechanism of Action
The mechanism of action of 3-Methyl-1-butyl-1,1,2,2-d4 Alcohol involves its incorporation into chemical and biological systems as a stable isotope-labeled compound. The deuterium atoms in the compound provide a unique signature that can be detected using analytical techniques such as NMR and mass spectrometry. This allows researchers to track the compound’s behavior and interactions within various systems .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-butanol: The non-deuterated form of the compound, commonly used as a solvent and in the synthesis of other chemicals.
3-Methyl-1,3-butanediol: A related compound with two hydroxyl groups, used in the production of polymers and as a chemical intermediate.
Isoamyl alcohol: Another isomer of 3-Methyl-1-butanol, used in the production of flavors and fragrances.
Uniqueness
3-Methyl-1-butyl-1,1,2,2-d4 Alcohol is unique due to its stable isotope labeling, which makes it particularly valuable in research applications where precise tracking and analysis of chemical transformations are required. The presence of deuterium atoms allows for more accurate and sensitive detection compared to non-deuterated analogs .
Properties
IUPAC Name |
1,1,2,2-tetradeuterio-3-methylbutan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O/c1-5(2)3-4-6/h5-6H,3-4H2,1-2H3/i3D2,4D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTQWCKDNZKARW-KHORGVISSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(C)C)C([2H])([2H])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
92.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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